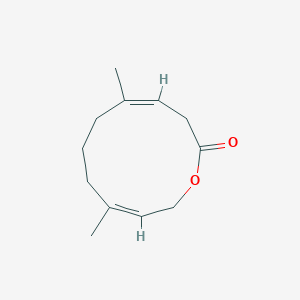

Suspensolide

Description

Properties

IUPAC Name |

(4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-10-4-3-5-11(2)8-9-14-12(13)7-6-10/h6,8H,3-5,7,9H2,1-2H3/b10-6-,11-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVKDTQISXMBQEU-XNFNPUBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(=O)OCC=C(CCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C/CC(=O)OC/C=C(\CCC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Genus Kopsia - A Reservoir of Bioactive Alkaloids

An In-depth Technical Guide to the Natural Sourcing and Isolation of Indole Alkaloids from Kopsia singapurensis

A Note on "Suspensolide": An extensive review of the current scientific literature does not yield a compound named "Suspensolide." It is possible that this is a novel, yet-to-be-published discovery, a proprietary name, or a misnomer. This guide, therefore, focuses on the established methodologies for the isolation of representative monoterpene indole alkaloids from their primary natural source, the genus Kopsia, with a specific focus on Kopsia singapurensis. The principles and protocols detailed herein are directly applicable to the discovery and isolation of novel alkaloids from this rich botanical source.

The genus Kopsia, belonging to the Apocynaceae family, comprises approximately 30 species of shrubs and trees primarily found in Southeast Asia, China, and India.[1][2] These plants are renowned in traditional medicine; for instance, Kopsia officinalis is used in Chinese folk medicine to treat rheumatoid arthritis and pharyngitis, while the roots of species like Kopsia singapurensis have been used in Malaysia as a poultice.[2][3]

From a phytochemical perspective, Kopsia is a prolific source of structurally complex and biologically active monoterpene indole alkaloids (MIAs).[4] These compounds have garnered significant interest from the scientific community for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The chemical diversity within this genus is vast, with major structural backbones including aspidofractinines, eburnamines, and chanofruticosinates.[3] This guide provides a comprehensive overview of the systematic approach to isolating these valuable compounds, using a representative aspidofractinine alkaloid from Kopsia singapurensis as a practical case study.

Part 1: Natural Source and Botanical Considerations

Botanical Profile: Kopsia singapurensis Ridl.

Kopsia singapurensis is a species of treelet common in the lowland swampy forests of the Malay Peninsula, from Negeri Sembilan southward to Singapore.[1] Different parts of the plant, including the leaves, stem-bark, and roots, have been found to contain a rich and varied profile of indole alkaloids.[1][2][6] The specific alkaloid composition and yield can vary depending on the plant part, geographical location, and time of collection, making careful documentation of the botanical material a critical first step in any isolation campaign.

Collection and Preparation of Plant Material

The integrity of the starting material is paramount for a successful isolation.

Protocol 1: Plant Material Preparation

-

Collection: Collect the desired plant parts (e.g., leaves, stem-bark, roots) from a verified Kopsia singapurensis specimen. It is crucial to obtain a botanical voucher specimen for deposition in a herbarium to ensure reproducibility.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. This prevents enzymatic degradation of the target compounds.

-

Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Part 2: Extraction and Isolation Methodology

The isolation of a pure alkaloid from the complex matrix of plant material is a multi-step process involving initial extraction, partitioning to isolate the alkaloid fraction, and sequential chromatographic purification.

General Extraction of Crude Alkaloids

The initial extraction aims to remove the target compounds from the solid plant matrix. A common approach is sequential extraction with solvents of increasing polarity, often starting with a non-polar solvent to remove fats and waxes.

Protocol 2: Soxhlet Extraction

-

Rationale: Soxhlet extraction provides a continuous and efficient extraction by repeatedly washing the plant material with fresh, hot solvent, which enhances extraction efficiency compared to simple maceration.

-

Defatting: Place the powdered plant material (e.g., 2 kg of dried leaves) into a large cellulose thimble and load it into a Soxhlet extractor.[1] Extract exhaustively with hexane for approximately 17-24 hours to remove lipids, chlorophyll, and other non-polar constituents.[1] Discard the hexane extract.

-

Alkaloid Extraction: Air-dry the defatted plant material to remove residual hexane. Subsequently, extract the material with a solvent of medium polarity, such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃), for another 17-24 hours.[1]

-

Concentration: Evaporate the solvent from the dichloromethane extract under reduced pressure using a rotary evaporator to yield the crude dichloromethane extract, which contains the alkaloids.

Acid-Base Partitioning for Alkaloid Enrichment

-

Causality: The basic nitrogen atom in most alkaloids allows them to be protonated in acidic conditions, forming water-soluble salts. This property is exploited to separate them from neutral and acidic compounds.

Protocol 3: Acid-Base Extraction

-

Acidification: Suspend the crude dichloromethane extract in a 3-5% aqueous solution of tartaric acid or hydrochloric acid (HCl).[1][7] Stir thoroughly to ensure all alkaloids are protonated and dissolved in the aqueous phase.

-

Removal of Neutral Impurities: Partition the acidic solution against an immiscible organic solvent like ethyl acetate or dichloromethane. Neutral compounds will remain in the organic layer, which is then discarded. Repeat this washing step three times.[7]

-

Basification and Re-extraction: Adjust the pH of the aqueous acidic layer to approximately 9-10 by the dropwise addition of a base, such as ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃).[1][7] This deprotonates the alkaloid salts, converting them back to their free-base form, which is soluble in organic solvents.

-

Final Extraction: Extract the basified aqueous solution three times with dichloromethane.[7] The alkaloids will now partition into the organic phase.

-

Drying and Concentration: Combine the dichloromethane layers, wash with distilled water, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solution under reduced pressure to yield the crude alkaloid fraction.[7]

Chromatographic Purification

The crude alkaloid fraction is a complex mixture requiring several stages of chromatography for the isolation of pure compounds.

Workflow: From Crude Extract to Pure Alkaloid

Caption: General workflow for the isolation of indole alkaloids.

Protocol 4: Multi-Stage Chromatography

-

Initial Fractionation (Silica Gel Column Chromatography):

-

Principle: Separation is based on the polarity of the compounds. More polar compounds adsorb more strongly to the polar silica gel stationary phase and elute later.

-

Procedure: Adsorb the crude alkaloid fraction (e.g., 2.5 g) onto a small amount of silica gel and load it onto a pre-packed silica gel column. Elute the column with a solvent system of increasing polarity, for example, a gradient of chloroform to methanol (e.g., 100:0 to 90:10 CHCl₃:MeOH).[1][7] Collect fractions and monitor their composition by Thin-Layer Chromatography (TLC), visualizing with Dragendorff's reagent. Pool fractions with similar TLC profiles.[7]

-

-

Intermediate Purification (Sephadex LH-20 Column Chromatography):

-

Principle: This is a form of size-exclusion chromatography where smaller molecules can enter the pores of the gel beads and are retarded, while larger molecules elute more quickly. It is also effective for separating compounds based on polarity using organic solvents.

-

Procedure: Subject the pooled, semi-pure fractions to chromatography over a Sephadex LH-20 column, using a solvent system like chloroform/methanol (1:1) for elution.[1] This step is effective at removing polymeric impurities and separating alkaloids of different sizes.

-

-

Final Purification (Preparative TLC or HPLC):

-

Principle: These are high-resolution techniques used to separate compounds that are very similar in structure and polarity.

-

Preparative TLC (PTLC): Apply the enriched fraction as a band onto a thick-layer silica gel plate and develop it with an optimized solvent system. After development, scrape the band corresponding to the target compound and elute it from the silica with a polar solvent.

-

Semi-Preparative HPLC: For the highest purity, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column is often employed.[7] A typical mobile phase would be a gradient of an aqueous buffer and an organic solvent like acetonitrile or methanol. The choice of mobile phase conditions, including pH, is critical for achieving good separation of alkaloids.[8][9]

-

Part 3: Data Presentation and Structural Elucidation

Yield and Purity Analysis

Throughout the isolation process, it is essential to track the mass of each fraction to determine the yield at each step. Purity is typically assessed by HPLC or NMR.

| Isolation Stage | Starting Mass (g) | Fraction Mass (g) | Representative Yield (%) | Purity (HPLC) |

| Dried Plant Material (Leaves) | 2000 | - | - | - |

| Crude Dichloromethane Extract | 2000 | 20.0 | 1.0% | <5% |

| Crude Alkaloid Fraction | 20.0 | 4.0 | 0.2% | ~20-30% |

| Silica Gel Fraction Pool | 4.0 | 0.5 | 0.025% | ~70-80% |

| Pure Alkaloid (e.g., Singaporentine A) | 0.5 | 0.0026 | 0.00013% | >98% |

| Note: Yields are illustrative and based on representative values from the literature. Actual yields can vary significantly.[1] |

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.[1][10]

-

Mass Spectrometry (MS): Provides the molecular weight and elemental formula (via High-Resolution MS).

-

UV Spectroscopy: Gives information about the chromophore present (e.g., an indole or indolenine system).[11]

-

IR Spectroscopy: Identifies functional groups such as hydroxyls (-OH), carbonyls (C=O), and amines (N-H).[11]

-

Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structure determination.

-

1D NMR (¹H, ¹³C): Provides information on the number and type of protons and carbons.

-

2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between atoms, allowing for the complete assembly of the molecular structure.[6]

-

Structure of a Representative Alkaloid: Singaporentine A

Caption: Chemical structure of Singaporentine A, an aspidofractinine alkaloid from K. singapurensis.

Conclusion

The genus Kopsia, and specifically Kopsia singapurensis, represents a valuable and proven source of novel monoterpene indole alkaloids with significant therapeutic potential. The successful isolation of these compounds hinges on a systematic and well-reasoned approach that combines classical extraction techniques with modern, high-resolution chromatographic methods. The protocols and logical framework presented in this guide provide a robust foundation for researchers in natural product chemistry and drug development to explore the rich chemical diversity of this botanical resource, paving the way for the discovery of new lead compounds.

References

-

Ahmad, K., Hirasawa, Y., Nugroho, A. E., Hadi, A. H. A., Takeya, K., Thomas, N. F., Awang, K., Morita, H., Ping, T. S., & Nafiah, M. A. (2013). New Indole Alkaloids from Kopsia Singapurensis (RIDL.). The Open Conference Proceedings Journal, 4(Suppl-2, M18), 75–82. [Link]

-

El-Shazly, A., & Wink, M. (2014). Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera. Molecules, 19(11), 18413–18466. [Link]

-

Halimatussakdiah, & Amna, U. (2016). Isolasi Senyawa Alkaloid Indol dari Ekstrak Akar Kopsia singurensis Ridl (Apocynaceae). JURUTERA - Jurnal Umum Teknik Terapan, 2(2). [Link]

-

Halimatussakdiah, H., Thomas, N. F., Awang, K., & Hadi, A. H. A. (2016). Indole Alkaloids from The Roots of Kopsia singapurensis Ridl. Malaysian Journal of Analytical Sciences, 20(6), 1475-1481. [Link]

-

Ahmad, K., Hirasawa, Y., Nugroho, A. E., Hadi, A. H. A., Takeya, K., Thomas, N. F., Awang, K., & Morita, H. (2013). New Indole Alkaloids from Kopsia Singapurensis (RIDL.). ResearchGate. [Link]

-

Tee, C. T. (2012). Isolation of Terpenoid from Alstonia Spathulata and Kopsia Singapurensis (Apocynaceae). Universiti Pendidikan Sultan Idris. [Link]

-

SciSpace. (n.d.). Kopsia singapurensis. Retrieved from [Link]

-

Petruczynik, A., Waksmundzka-Hajnos, M., & Hajnos, M. L. (2005). The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC. Journal of Chromatographic Science, 43(4), 183–194. [Link]

-

Tran, T. D., Nguyen, V. H., & Le, T. H. (2022). A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites. RSC Advances, 12(30), 19570–19615. [Link]

-

Hielscher Ultrasonics. (n.d.). Most Efficient Extraction Method for Botanicals. Retrieved from [Link]

-

Petruczynik, A., Waksmundzka-Hajnos, M., & Hajnos, M. (2005). The Effect of Chromatographic Conditions on the Separation of Selected Alkaloids in RP-HPTLC. ResearchGate. [Link]

-

Middleton, D. J., & Rodda, M. (2019). Kopsia singapurensis Ridl. A. Treelet; B. Inflorescence. (Cultivated in...). ResearchGate. [Link]

-

Liu, Y., Li, Y., Liu, J., Liang, X., & Wang, W. (2018). Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. Molecules, 23(11), 2821. [Link]

-

Tran, T. D., Nguyen, V. H., & Le, T. H. (2022). A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites. RSC Publishing. [Link]

Sources

- 1. benthamopen.com [benthamopen.com]

- 2. researchgate.net [researchgate.net]

- 3. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive review on phytochemistry and pharmacology of genus Kopsia: monoterpene alkaloids – major secondary metabolites - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Chemical Diversity and Bioactivities of Monoterpene Indole Alkaloids (MIAs) from Six Apocynaceae Genera - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ejurnalunsam.id [ejurnalunsam.id]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The effect of chromatographic conditions on the separation of selected alkaloids in RP-HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

Unveiling the Blueprint: A Technical Guide to the Biosynthetic Pathway Elucidation of Suspensolide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth framework for the elucidation of the biosynthetic pathway of suspensolide, a macrolide natural product. While the complete pathway has not been formally published, its structure strongly suggests a polyketide origin. We therefore propose a systematic and experimentally robust strategy for its characterization, leveraging modern molecular biology, bioinformatics, and analytical chemistry techniques. This document is intended to serve as a practical guide for researchers embarking on the discovery and characterization of novel fungal natural product biosynthetic pathways, using suspensolide as a compelling case study. We will proceed under the strong hypothesis that the producing organism is Aspergillus suspendisse, a logical deduction from the compound's nomenclature.

Introduction: The Enigmatic Suspensolide

Suspensolide is a macrolactone, a class of natural products known for a wide range of biological activities. Its chemical formula is C₁₂H₁₈O₂. The elucidation of its biosynthetic pathway is a critical step in understanding its biological role, enabling synthetic biology approaches for analog generation, and potentially improving production titers. Fungal secondary metabolites, like suspensolide, are synthesized by a series of enzymes encoded by genes typically clustered together on the fungal chromosome, forming a biosynthetic gene cluster (BGC). The workhorse enzyme for macrolide biosynthesis is the polyketide synthase (PKS), a large, multi-domain protein that iteratively condenses small carboxylic acid units to build the polyketide backbone.

This guide will detail a proposed workflow for the complete elucidation of the suspensolide biosynthetic pathway, from the initial in silico analysis to the final experimental validation.

Proposed Biosynthetic Origin and Core Chemistry

Based on its 12-membered lactone ring with methyl substitutions, suspensolide is hypothesized to be a polyketide. Polyketide synthases (PKSs) are multifunctional enzymes that construct polyketide chains through repeated decarboxylative Claisen condensations of acyl-CoA precursors. The core domains of a modular Type I PKS include a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP). Optional domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) determine the reduction state of the growing polyketide chain.

The proposed polyketide backbone of suspensolide would be assembled by a PKS from acetate and propionate units, followed by cyclization to form the macrolactone.

Experimental Workflow for Pathway Elucidation

The elucidation of the suspensolide biosynthetic pathway can be systematically approached in three main phases:

-

Phase 1: Bioinformatic Identification of the Putative Biosynthetic Gene Cluster (BGC).

-

Phase 2: Functional Characterization of the BGC via Gene Knockout and Heterologous Expression.

-

Phase 3: Analytical Chemistry for Intermediate and Product Verification.

Below, we provide a detailed, step-by-step methodology for each phase.

Phase 1: Bioinformatic Identification of the Putative sus BGC

The first crucial step is to identify the gene cluster responsible for suspensolide biosynthesis (hereafter referred to as the sus cluster) within the genome of the producing organism, presumed to be Aspergillus suspendisse.

Experimental Protocol 1: Genomic DNA Extraction and Sequencing

A high-quality genome sequence is the foundation for bioinformatic analysis.

Step-by-Step Methodology:

-

Fungal Culture: Inoculate Aspergillus suspendisse in Potato Dextrose Broth (PDB) and incubate at 28°C for 5-7 days.

-

Mycelia Harvest: Harvest the mycelia by filtration through Miracloth and wash with sterile water.

-

Cell Lysis: Freeze-dry the mycelia and grind to a fine powder in liquid nitrogen. Resuspend the powder in a lysis buffer (e.g., 400 mM Tris-HCl, 60 mM EDTA, 150 mM NaCl, 1% SDS).[1]

-

Protein Removal: Add potassium acetate to a final concentration of 1M, incubate on ice, and centrifuge to precipitate proteins and cell debris.[1]

-

DNA Precipitation: Transfer the supernatant and precipitate the genomic DNA with an equal volume of isopropanol.[1][2]

-

DNA Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.[1][2]

-

Quality Control: Assess DNA quality and quantity using a NanoDrop spectrophotometer and by agarose gel electrophoresis.

-

Genome Sequencing: Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

Experimental Protocol 2: Bioinformatic Analysis using antiSMASH

The assembled genome will be mined for secondary metabolite BGCs using the antibiotics and Secondary Metabolite Analysis Shell (antiSMASH).[3][4]

Step-by-Step Methodology:

-

Data Input: Upload the assembled genome sequence of Aspergillus suspendisse to the antiSMASH web server or use a local installation.[5][6]

-

Analysis Execution: Run the analysis with the default settings for fungal genomes. antiSMASH will predict the locations of BGCs and annotate the genes within them.[3][7]

-

Candidate BGC Identification: Screen the antiSMASH output for Type I PKS gene clusters. The sus cluster is expected to contain a PKS gene, along with genes encoding tailoring enzymes such as reductases and a thioesterase for cyclization.

-

Comparative Genomics: Use the ClusterBlast feature in antiSMASH to compare the candidate BGC to known clusters in other organisms. This can provide clues about the function of the genes within the cluster.

Visualization 1: Workflow for BGC Identification

Caption: Workflow for the functional characterization of the sus BGC.

Phase 3: Analytical Chemistry for Structural Verification

High-resolution analytical techniques are essential for the confident identification of suspensolide and any biosynthetic intermediates.

Experimental Protocol 5: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method for detecting and quantifying secondary metabolites in complex mixtures. [8] Step-by-Step Methodology:

-

Sample Preparation: Extract the fungal cultures (both A. suspendisse and the heterologous host) with an organic solvent such as ethyl acetate. Evaporate the solvent and redissolve the extract in methanol.

-

Chromatographic Separation: Inject the sample onto a C18 reversed-phase HPLC column. Use a gradient of water and acetonitrile (both with 0.1% formic acid) to separate the metabolites.

-

Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in both positive and negative ionization modes.

-

Data Analysis: Extract the ion chromatogram for the mass of suspensolide ([M+H]⁺ and/or [M-H]⁻). Compare the retention time and mass spectrum with an authentic standard of suspensolide, if available. In its absence, high-resolution mass data can provide the elemental composition.

Table 1: Expected Mass Spectrometry Data for Suspensolide (C₁₂H₁₈O₂)

| Ion | Calculated m/z |

| [M+H]⁺ | 195.1380 |

| [M+Na]⁺ | 217.1199 |

| [M-H]⁻ | 193.1234 |

Experimental Protocol 6: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for de novo structure elucidation of natural products.

Step-by-Step Methodology:

-

Purification: Purify suspensolide from the culture extract of the heterologous expression host using preparative HPLC.

-

NMR Sample Preparation: Dissolve the purified compound in a deuterated solvent (e.g., CDCl₃ or CD₃OD).

-

NMR Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC.

-

Structure Elucidation: Assemble the structure of the produced compound from the NMR data and compare it to the known structure of suspensolide.

Proposed Biosynthetic Pathway of Suspensolide

Based on the principles of polyketide biosynthesis, we propose the following pathway for suspensolide.

Visualization 3: Proposed Biosynthetic Pathway of Suspensolide

Sources

- 1. Rapid Mini-Preparation of Fungal DNA for PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. plantpathologyquarantine.org [plantpathologyquarantine.org]

- 3. antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. antiSMASH_tutorial/README.md at master · chevrm/antiSMASH_tutorial · GitHub [github.com]

- 6. docs.antismash.secondarymetabolites.org [docs.antismash.secondarymetabolites.org]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

Suspensolide: A Technical Guide to a Novel Macrocyclic Lactone

Introduction: Unveiling Suspensolide

Suspensolide, systematically named (4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one, is a 12-membered macrocyclic lactone. While specific experimental data on this compound is not extensively available in peer-reviewed literature, its structural class is of significant interest in medicinal chemistry and natural product research. Macrocyclic lactones are known for their diverse and potent biological activities, including antimicrobial, antifungal, and cytotoxic properties[1][2][3]. This guide provides a comprehensive overview of the known computed physical and chemical properties of Suspensolide, alongside a discussion of the expected characteristics and analytical methodologies based on established knowledge of related macrocyclic lactones.

Core Molecular Attributes of Suspensolide

The fundamental identity of Suspensolide is defined by its molecular structure and composition. All quantitative data presented in this section are computationally derived from the PubChem database and should be considered as predictive pending experimental verification.

Structural and Chemical Identity

-

IUPAC Name: (4Z,9Z)-5,9-dimethyl-1-oxacycloundeca-4,9-dien-2-one

-

Molecular Formula: C₁₂H₁₈O₂

-

Synonyms: Suspensolide

The structure features a 12-membered lactone ring with two Z-configured double bonds and two methyl substituents, which are key determinants of its conformation and potential biological interactions.

Physicochemical Data Summary

The following table summarizes the computed physicochemical properties of Suspensolide. These values are crucial for predicting its behavior in various experimental and physiological settings.

| Property | Value | Source |

| Molecular Weight | 194.27 g/mol | PubChem |

| Exact Mass | 194.130679813 Da | PubChem |

| XLogP3 | 2.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

| Topological Polar Surface Area | 26.3 Ų | PubChem |

| Heavy Atom Count | 14 | PubChem |

Expert Insight: The XLogP3 value of 2.2 suggests that Suspensolide has moderate lipophilicity. This is a common characteristic among macrocyclic lactones and is often correlated with good membrane permeability and a large volume of distribution in pharmacokinetic studies. The absence of hydrogen bond donors and a low count of acceptors and rotatable bonds suggest a relatively rigid and non-polar structure.

Expected Chemical Properties and Stability

While specific stability studies for Suspensolide are not documented, inferences can be drawn from its structure. The ester linkage in the lactone ring is a potential site for hydrolysis, particularly under strong acidic or basic conditions. The conjugated double bonds may be susceptible to oxidation or isomerization when exposed to light or certain reactive species. For experimental purposes, it is advisable to store Suspensolide in a cool, dark, and dry environment, preferably under an inert atmosphere.

Analytical Characterization Workflow

The structural elucidation and purity assessment of a novel macrocyclic lactone like Suspensolide would typically involve a multi-technique analytical approach. The following represents a standard, self-validating workflow for such a compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

LC-MS/MS is the cornerstone for analyzing macrocyclic lactones in complex matrices due to its high sensitivity and selectivity[4][5][6].

Protocol for LC-MS/MS Analysis:

-

Sample Preparation:

-

Dissolve a reference standard of Suspensolide in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare stock solutions.

-

For analysis in a biological matrix (e.g., plasma, fungal extract), perform a protein precipitation with acetonitrile, followed by solid-phase extraction (SPE) using a C18 cartridge for cleanup[7].

-

-

Chromatographic Separation (UPLC/HPLC):

-

Column: A reverse-phase column, such as a C18, is appropriate.

-

Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid or acetic acid to improve peak shape and ionization efficiency.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 1-10 µL.

-

-

Mass Spectrometry Detection (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for macrocyclic lactones.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity[8].

-

Precursor Ion (Q1): The protonated molecule [M+H]⁺, which for Suspensolide would be m/z 195.1.

-

Product Ions (Q3): Select two to three characteristic fragment ions for quantification and confirmation. These would be determined by initial infusion and fragmentation experiments.

-

-

Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to established guidelines[5].

-

Caption: Workflow for the analysis of Suspensolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For the definitive structural elucidation of a novel compound, 1D and 2D NMR experiments are indispensable[9][10].

-

¹H NMR: Would provide information on the number of different types of protons and their neighboring environments. Key signals would include those for the olefinic protons on the C=C double bonds and the protons adjacent to the ester oxygen and carbonyl group.

-

¹³C NMR: Would show the number of chemically distinct carbon atoms. The carbonyl carbon of the lactone would be expected to have a characteristic chemical shift in the range of 170-180 ppm[11].

-

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial to establish the connectivity of the atoms within the molecule, confirming the carbon skeleton and the positions of the methyl groups and double bonds.

Potential Biological Activities

Given that Suspensolide is a macrocyclic lactone, it is plausible that it possesses biological activity. This class of compounds, particularly those isolated from fungi, has a rich history of pharmacological relevance[2].

-

Antifungal/Antibacterial Activity: Many fungal macrolides exhibit potent activity against other fungi and bacteria[1][12]. Suspensolide could be evaluated in antimicrobial assays against a panel of pathogenic microbes.

-

Cytotoxic Activity: Macrocyclic compounds are known to interact with various cellular targets and can exhibit cytotoxicity against cancer cell lines[3].

-

Antiparasitic Activity: The broader class of macrocyclic lactones is well-established for its antiparasitic effects[13].

The diagram below illustrates the potential areas of biological investigation for Suspensolide, based on its chemical class.

Caption: Potential avenues for biological activity screening.

Conclusion and Future Directions

Suspensolide presents an interesting chemical scaffold within the pharmacologically significant class of macrocyclic lactones. While experimentally determined data remains to be published, the computational data and knowledge of related compounds provide a solid foundation for future research. The immediate priorities for advancing the understanding of Suspensolide would be its total synthesis or isolation from a natural source, followed by comprehensive spectroscopic characterization and a broad screening for biological activities. The methodologies and insights presented in this guide offer a strategic framework for initiating such an investigation.

References

-

Chun, J., Gie, J., Kim, J., & Lee, S. (2010). Determination of macrocyclic lactone drug residues in animal muscle by liquid chromatography/tandem mass spectrometry. Journal of AOAC International, 93(5), 1635-1642. [Link]

-

Noppe, H., Verheyden, K., Vanden Bussche, J., Wille, K., & De Brabander, H. (2009). Detection of macrocyclic lactones in porcine liver, meat and fish tissue using LC–APCI–MS–MS. Food Additives & Contaminants: Part A, 26(9), 1169-1176. [Link]

-

Jin, J., et al. (2010). Determination of Macrocyclic Lactone Drug Residues in Animal Muscle by Liquid Chromatography/Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL, 93(5), 1635-1642. [Link]

-

Sheridan, R., & Desjardins, C. (2006). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Journal of Chromatography A, 1118(2), 145-162. [Link]

-

Gergov, M., et al. (2021). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules, 26(11), 3185. [Link]

-

Barrett, D., et al. (2001). Synthesis and Biological Activity of Novel Macrocyclic Antifungals. Modification of the Tyrosine Moiety of the Lipopeptidolactone FR901469. Bioorganic & Medicinal Chemistry Letters, 11(14), 1843-1849. [Link]

-

Asaka, T., et al. (2003). Novel 12-Membered Ring Macrolides with Activity against Erythromycin-resistant Organisms. The Journal of Antibiotics, 56(4), 392-398. [Link]

-

Cheméo. (n.d.). Chemical Properties of C-12 massoia lactone. Retrieved from [Link]

-

PubChem. (n.d.). Macrocyclic lactone. Retrieved from [Link]

-

ResearchGate. (n.d.). Anthraquinones and Macrocyclic Lactones from Endophytic Fungus Penicillium roseopurpureum and Their Bioactivities. Retrieved from [Link]

-

Nourse, J. G., & Roberts, J. D. (1975). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of some macrolide antibiotics and derivatives. Substituent and conformational effects. Journal of the American Chemical Society, 97(16), 4584-4588. [Link]

-

Salvo, A., et al. (2022). Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform. Molecules, 27(21), 7503. [Link]

-

ResearchGate. (n.d.). Partial ¹H NMR comparison of macrocycle 12. Retrieved from [Link]

-

Kerboeuf, D., et al. (2016). Macrocyclic Lactones Differ in Interaction with Recombinant P-Glycoprotein 9 of the Parasitic Nematode Cylicocylus elongatus and Ketoconazole in a Yeast Growth Assay. PLoS Pathogens, 12(7), e1005775. [Link]

-

Tircsó, G., et al. (2020). Effect of the Nature of Donor Atoms on the Thermodynamic, Kinetic and Relaxation Properties of Mn(II) Complexes Formed With Some Trisubstituted 12-Membered Macrocyclic Ligands. Frontiers in Chemistry, 8, 595. [Link]

-

Asaka, T., et al. (2003). Novel 12-membered ring macrolides with activity against erythromycin-resistant organisms. The Journal of Antibiotics, 56(4), 392-398. [Link]

-

Journal of Natural Products. (n.d.). Retrieved from [Link]

-

Gniłka, R., et al. (2021). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 26(16), 4937. [Link]

-

Chen, Y., et al. (2022). Diversity and Biological Activity of Secondary Metabolites Produced by the Endophytic Fungus Penicillium ochrochlorae. Journal of Fungi, 8(5), 456. [Link]

-

Bon, R. S., & Guo, Z. (2016). Macrocyclic Drugs and Synthetic Methodologies toward Macrocycles. Molecules, 21(9), 1208. [Link]

Sources

- 1. Synthesis and biological activity of novel macrocyclic antifungals. modification of the tyrosine moiety of the lipopeptidolactone FR901469 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Determination of macrocyclic lactone drug residues in animal muscle by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hdb.ugent.be [hdb.ugent.be]

- 6. Review of methodology for the determination of macrocyclic lactone residues in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. jstage.jst.go.jp [jstage.jst.go.jp]

- 10. Computational Studies on Selected Macrolides Active against Escherichia coli Combined with the NMR Study of Tylosin A in Deuterated Chloroform - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Novel 12-membered ring macrolides with activity against erythromycin-resistant organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Macrocyclic Lactones Differ in Interaction with Recombinant P-Glycoprotein 9 of the Parasitic Nematode Cylicocylus elongatus and Ketoconazole in a Yeast Growth Assay - PMC [pmc.ncbi.nlm.nih.gov]

Suspensolide: A Technical Guide to its Discovery, Mechanism, and Therapeutic Potential

This guide provides an in-depth exploration of Suspensolide, a novel sulfated macrolide, from its initial discovery in a unique marine environment to its intricate mechanism of action as a potent immunomodulatory agent. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and detailed experimental insights.

Part 1: The Genesis of Suspensolide: Discovery and Isolation

The story of Suspensolide begins with a bioprospecting initiative focused on identifying novel bioactive compounds from extremophilic microorganisms. It was isolated from Streptomyces suspensae, a previously uncharacterized actinobacterium discovered in the nutrient-rich sediment of the Mariana Trench. The initial screening of S. suspensae extracts revealed potent and selective inhibitory activity against pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated murine macrophages.

Fermentation and Extraction

The production of Suspensolide was optimized through systematic variation of fermentation parameters.

Experimental Protocol: Optimized Fermentation of Streptomyces suspensae

-

Inoculum Preparation: A cryopreserved vial of S. suspensae is used to inoculate a 50 mL seed culture in ISP Medium 2 and incubated for 48 hours at 28°C with shaking at 200 rpm.

-

Production Culture: The seed culture is used to inoculate a 10 L production culture in a proprietary fermentation medium (SFM-1) containing soluble starch, yeast extract, and key trace elements.

-

Fermentation Parameters: The production culture is maintained at 28°C for 7 days with controlled aeration and agitation.

-

Harvesting: The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation.

-

Extraction: The supernatant is extracted with an equal volume of ethyl acetate. The organic phase, containing Suspensolide, is collected and concentrated under reduced pressure.

Bioassay-Guided Fractionation and Isolation

The crude extract underwent a multi-step purification process, guided by an in-vitro assay measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production.

Experimental Protocol: Isolation of Suspensolide

-

Initial Fractionation: The dried crude extract is subjected to silica gel column chromatography using a stepwise gradient of hexane and ethyl acetate.

-

Bioactivity Testing: All fractions are tested for their ability to inhibit TNF-α production in LPS-stimulated RAW 264.7 macrophages.

-

Semi-Preparative HPLC: The most active fraction is further purified by reverse-phase semi-preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a water/acetonitrile gradient.

-

Final Purification: The final purification is achieved through size-exclusion chromatography to yield pure Suspensolide.

Part 2: Structural Elucidation of a Novel Scaffold

The chemical structure of Suspensolide was determined through a combination of spectroscopic techniques, revealing a novel 16-membered macrolide lactone with a unique sulfated side chain.

| Spectroscopic Data | Key Findings |

| High-Resolution Mass Spectrometry (HR-MS) | Molecular formula established as C₂₅H₄₁NO₁₀S |

| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Revealed the presence of a macrolide ring, a sugar moiety, and a long aliphatic chain. |

| 2D NMR (COSY, HSQC, HMBC) | Established the connectivity of the atoms within the macrolide and the position of the side chain. |

| Infrared (IR) Spectroscopy | Confirmed the presence of hydroxyl, carbonyl (ester), and sulfate functional groups. |

The absolute stereochemistry was determined by X-ray crystallography of a derivatized sample. The sulfated sugar moiety was identified as a novel 6-deoxy-L-altropyranose.

Part 3: Biological Activity and Mechanism of Action

Suspensolide exhibits potent and selective immunomodulatory activity. Unlike broad-spectrum immunosuppressants, its action appears to be highly specific to the downstream signaling of Toll-like receptor 4 (TLR4).

In-Vitro Immunomodulatory Effects

Suspensolide demonstrates a dose-dependent inhibition of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) in LPS-stimulated macrophages, with an IC₅₀ in the low nanomolar range. Importantly, it does not exhibit significant cytotoxicity at concentrations well above its effective dose.

Mechanism of Action: Targeting the TLR4 Signaling Cascade

The current working model for Suspensolide's mechanism of action involves the targeted inhibition of the MyD88-dependent signaling pathway downstream of TLR4 activation by LPS. It is hypothesized that Suspensolide interferes with the recruitment of downstream adaptor proteins to the activated TLR4 receptor complex.

Caption: Proposed mechanism of action for Suspensolide in the TLR4 signaling pathway.

Part 4: Synthetic Approaches and Future Directions

The complex structure of Suspensolide presents a significant synthetic challenge. A convergent total synthesis approach is currently under investigation, aiming to provide a scalable route for producing analogs and supporting further preclinical development. Future research will focus on structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic properties of the Suspensolide scaffold. The unique sulfated sugar moiety is a key target for modification to explore its role in target engagement and overall activity.

References

-

Barros, Y.S.M., Salgado, P.R.R., & Vanderlei, M.F.V. (2018). Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. Molecules, 23(2), 480. [Link]

-

Barros, Y.S.M., Salgado, P.R.R., & Vanderlei, M.F.V. (2018). Sulphated Flavonoids: Biosynthesis, Structures, and Biological Activities. PubMed, 29473839. [Link]

-

Cantrell, C.L., et al. (2022). Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup. Molecules. [Link]

-

Jiao, G., et al. (2011). Chemical Structures and Bioactivities of Sulfated Polysaccharides from Marine Algae. Marine Drugs, 9(2), 196-223. [Link]

-

Basten, A., Miller, J.F., & Warner, N.L. (1975). Mechanism of action of suppressor cells. In vivo concanavalin-A-activated suppressor cells do not directly affect B cells. PubMed, 4149887. [Link]

-

Osebold, J.W. (1982). Mechanisms of action by immunologic adjuvants. Journal of the American Veterinary Medical Association, 181(10), 983-7. [Link]

-

El-Sayed, O.H., et al. (2016). Chemical structure and antiviral activity of water-soluble sulfated polysaccharides from Sargassum latifolium. ResearchGate. [Link]

-

Wang, L., et al. (2022). Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulva conglobata Kjellman. Marine Drugs, 20(7), 449. [Link]

Suspensolide: An Inquiry into its Biological Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enigmatic Suspensolide

Suspensolide is a distinct organic molecular entity, identified by the chemical formula C₁₂H₁₈O₂.[1] As a small molecule, its structural characteristics suggest the possibility of interaction with biological systems, a foundational concept in the pursuit of novel therapeutic agents. The exploration of naturally derived compounds for pharmacological activity is a cornerstone of drug discovery, and molecules like suspensolide represent untapped potential within this vast chemical landscape.

This technical guide serves as an exploration into the potential biological activities of suspensolide. Due to the nascent stage of research directly investigating this specific molecule, this document will establish a framework for its potential pharmacological evaluation. This will be achieved by examining the well-established biological activities of structurally related or analogous compounds, thereby providing a scientifically grounded rationale for future research directions. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and experimental designs necessary to unlock the therapeutic promise that suspensolide may hold.

Part 1: Postulated Biological Activities and Mechanistic Rationale

While direct experimental evidence for the biological activities of suspensolide is not yet available in the public domain, we can infer potential activities based on the pharmacological profiles of other natural products. Many natural compounds with lactone functionalities, for instance, exhibit a range of biological effects. The following sections outline potential activities that could be investigated for suspensolide, supported by the broader scientific context of natural product pharmacology.

Potential Anticancer and Immunomodulatory Effects

A significant number of natural products have been investigated for their anticancer and immunomodulatory properties.[2][3] These compounds can exert their effects through direct cytotoxicity to cancer cells or by modulating the host's immune response to the tumor.[2]

-

Hypothesized Mechanism of Action: Suspensolide could potentially inhibit the proliferation of cancer cells by inducing apoptosis or causing cell cycle arrest.[2][4] Furthermore, it may possess immunomodulatory activity, stimulating immune cells such as macrophages and lymphocytes.[4][5] The interplay between direct anticancer effects and immune stimulation is a promising area for cancer therapy.[2]

Potential Anti-inflammatory Activity

Inflammation is a critical biological response, but its dysregulation is implicated in numerous chronic diseases. Natural products are a rich source of novel anti-inflammatory agents.[6]

-

Hypothesized Mechanism of Action: Suspensolide may exert anti-inflammatory effects by inhibiting key inflammatory mediators. This could involve the downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and the modulation of signaling pathways like NF-κB.[7]

Part 2: A Framework for Experimental Validation

To ascertain the potential biological activities of suspensolide, a systematic and rigorous experimental approach is essential. The following protocols are proposed as a starting point for the pharmacological evaluation of this novel compound.

In Vitro Anticancer Activity Assessment

A foundational step in evaluating the anticancer potential of a compound is to assess its effect on cancer cell lines in vitro.

-

Cell Culture: Culture relevant cancer cell lines (e.g., HepG2 for liver cancer, MCF-7 for breast cancer) in appropriate media and conditions.

-

Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of suspensolide for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of suspensolide that inhibits 50% of cell growth).

Logical Framework for Anticancer Evaluation

Caption: Workflow for evaluating the anticancer potential of suspensolide.

In Vitro Anti-inflammatory Activity Assessment

To investigate the potential anti-inflammatory properties of suspensolide, an in vitro model using macrophage cells is recommended.

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Seeding: Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of suspensolide for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., a known anti-inflammatory drug).

-

Incubation: Incubate the cells for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of inhibition of NO production by suspensolide compared to the LPS-stimulated control.

Signaling Pathway for Inflammation

Caption: Potential inhibitory points of suspensolide in the NF-κB signaling pathway.

Part 3: Data Interpretation and Future Directions

The initial in vitro screening will provide valuable data to guide further research.

Quantitative Data Summary

| Potential Activity | Key Metric | Example Data Point |

| Anticancer | IC₅₀ (µM) | To be determined |

| Anti-inflammatory | NO Inhibition (%) | To be determined |

Should the initial in vitro assays yield promising results, subsequent steps should include more detailed mechanistic studies. This could involve investigating the specific molecular targets of suspensolide and its effects on relevant signaling pathways. Ultimately, in vivo studies using animal models will be necessary to validate the therapeutic potential of suspensolide.

The exploration of suspensolide's biological activities represents an exciting frontier in natural product research. By employing a systematic and hypothesis-driven approach, the scientific community can begin to unravel the potential of this enigmatic molecule and pave the way for the development of novel therapeutics.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 13988387, Suspensolide. [Link].

-

Wang, L., et al. (2021). Overview on Biological Activities and Molecular Characteristics of Sulfated Polysaccharides from Marine Green Algae in Recent Years. Marine Drugs, 19(10), 561. [Link]

-

González-Guisasola, A., et al. (2022). Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup. Molecules, 27(23), 8230. [Link]

-

Wang, H., et al. (2019). Partial Characterization, the Immune Modulation and Anticancer Activities of Sulfated Polysaccharides from Filamentous Microalgae Tribonema sp. Marine Drugs, 17(8), 469. [Link]

-

Salehi, B., et al. (2021). Anticancer and Immunomodulatory Effects of Polysaccharides. Nutrition and Cancer, 73(11-12), 2219-2231. [Link]

-

Korneev, D. V., et al. (2025). Anti-Inflammatory Effects of Solanum tuberosum L. Polysaccharide and Its Limited Gene Expression Profile. International Journal of Molecular Sciences, 26(12), 5562. [Link]

-

Srivastava, R., et al. (2021). The Anti-Inflammatory and Immunomodulatory Activities of Natural Products to Control Autoimmune Inflammation. International Journal of Molecular Sciences, 22(16), 8753. [Link]

-

Qi, Z., et al. (2023). Immunomodulatory, Antioxidant, Anticancer, and Pharmacokinetic Activity of Ulvan, a Seaweed-Derived Sulfated Polysaccharide: An Updated Comprehensive Review. Marine Drugs, 21(5), 296. [Link]

-

Jiménez-Alonso, J. J., et al. (2022). Artificial Diets with Altered Levels of Sulfur Amino Acids Induce Anticancer Activity in Mice with Metastatic Colon Cancer, Ovarian Cancer and Renal Cell Carcinoma. Cancers, 14(19), 4843. [Link]

-

Wijesinghe, W. A. J. P., et al. (2021). Anti-Inflammatory Effects of Sulfated Polysaccharide from Sargassum swartzii in Macrophages via Blocking TLR/NF-Κb Signal Transduction. Marine Drugs, 19(11), 600. [Link]

-

Al-Hafiz, N. A., et al. (2023). Seaweed-Derived Sulfated Polysaccharides; The New Age Chemopreventives: A Comprehensive Review. Cancers, 15(10), 2758. [Link]

-

Sila, A., et al. (2022). Anti-Vasculogenic, Antioxidant, and Anti-Inflammatory Activities of Sulfated Polysaccharide Derived from Codium tomentosum: Pharmacokinetic Assay. Marine Drugs, 20(11), 682. [Link]

-

de Sousa, A. P. A., et al. (2013). Anti-inflammatory effect of a sulphated polysaccharide fraction extracted from the red algae Hypnea musciformis via the suppression of neutrophil migration by the nitric oxide signalling pathway. Journal of Pharmacy and Pharmacology, 65(5), 724-733. [Link]

-

Wang, W., et al. (2022). Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulva conglobata Kjellman. Marine Drugs, 20(7), 446. [Link]

Sources

- 1. Suspensolide | C12H18O2 | CID 13988387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anticancer and Immunomodulatory Effects of Polysaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Immunomodulatory, Antioxidant, Anticancer, and Pharmacokinetic Activity of Ulvan, a Seaweed-Derived Sulfated Polysaccharide: An Updated Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Partial Characterization, the Immune Modulation and Anticancer Activities of Sulfated Polysaccharides from Filamentous Microalgae Tribonema sp - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulva conglobata Kjellman - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Anti-Inflammatory Effects of Sulfated Polysaccharide from Sargassum swartzii in Macrophages via Blocking TLR/NF-Κb Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary Cytotoxicity Screening of Suspensolide

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of Suspensolide, a naturally derived organic compound.[1] This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel chemical entities. We will delve into the scientific rationale behind experimental design, provide detailed, field-proven protocols for key cytotoxicity assays, and offer insights into data interpretation. By adhering to the principles of scientific integrity and logical experimental flow, this guide aims to equip researchers with the necessary tools to generate robust and reliable preliminary data on the cytotoxic potential of Suspensolide.

Introduction to Suspensolide and the Rationale for Cytotoxicity Screening

Suspensolide is an organic molecular entity with the chemical formula C12H18O2.[1] As with many natural products, its biological activities are not yet fully characterized, presenting an opportunity for novel therapeutic discoveries. The initial step in evaluating the potential of a new compound, particularly in the context of anticancer drug discovery, is to assess its cytotoxicity.[2][3][4] Cytotoxicity screening serves as a crucial first-pass filter to identify compounds that can induce cell death or inhibit cell proliferation, which are desirable characteristics for anticancer agents.[5][6]

The overarching goal of this preliminary screening is to determine if Suspensolide warrants further investigation as a potential therapeutic agent. This involves not only assessing its ability to kill or inhibit the growth of cancer cells but also evaluating its selectivity – its capacity to target cancer cells while sparing normal, healthy cells. A favorable therapeutic window, where a compound is toxic to cancer cells at concentrations that are non-toxic to normal cells, is a key indicator of a promising drug candidate.

Strategic Approach to Preliminary Cytotoxicity Screening

A well-designed preliminary cytotoxicity screen should be systematic, efficient, and informative. Our approach is multi-faceted, incorporating a selection of complementary assays to provide a holistic initial assessment of Suspensolide's cytotoxic profile.

2.1. The Importance of a Multi-Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different assays measure distinct cellular parameters.[7] A compound might inhibit metabolic activity without immediately causing cell death, or it might induce membrane leakage, a hallmark of necrosis, without significantly affecting mitochondrial function in the short term. Therefore, we will employ a panel of assays to interrogate different aspects of cell health:

-

Metabolic Activity: Assays like the MTT assay measure the activity of mitochondrial dehydrogenases, providing an indication of overall cell viability and proliferation.[8][9]

-

Membrane Integrity: The Lactate Dehydrogenase (LDH) assay quantifies the release of LDH from damaged cells, serving as a marker for cytotoxicity and membrane disruption.[10][11][12][13][14]

-

Apoptosis Induction: Investigating markers of programmed cell death (apoptosis) can provide insights into the mechanism of action.[5][15]

2.2. Cell Line Selection: A Critical Determinant of Relevance

The choice of cell lines is paramount to the relevance and translatability of in vitro findings.[16][17][18][19] For this preliminary screen, we advocate for a panel that includes:

-

A Diverse Set of Cancer Cell Lines: To assess the breadth of Suspensolide's potential anticancer activity, it is advisable to screen against a panel of cancer cell lines representing different tumor types. For this guide, we will use:

-

MCF-7: A human breast adenocarcinoma cell line.

-

HeLa: A human cervical cancer cell line.

-

HepG2: A human liver cancer cell line.

-

-

A Normal (Non-Cancerous) Cell Line: To evaluate the selectivity of Suspensolide, a normal cell line should be included as a control.

-

MRC-5: A normal human fetal lung fibroblast cell line.

-

The selection should be guided by the specific research objectives and the potential therapeutic application of the compound.[16][18]

Experimental Workflows and Protocols

This section provides detailed, step-by-step protocols for the recommended cytotoxicity assays. Adherence to these protocols is crucial for generating reproducible and reliable data.

3.1. General Cell Culture and Compound Preparation

All cell lines should be maintained in their recommended culture media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2. Suspensolide should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions should then be prepared in culture medium to achieve the desired final concentrations for treatment. It is critical to ensure that the final DMSO concentration in the culture wells is non-toxic to the cells (typically ≤ 0.5%).

3.2. Experimental Workflow Diagram

Caption: A streamlined workflow for the preliminary cytotoxicity screening of Suspensolide.

3.3. Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[9] The amount of formazan produced is proportional to the number of viable cells.[9]

Materials:

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Remove the culture medium and replace it with fresh medium containing various concentrations of Suspensolide. Include untreated control and solvent control wells.

-

Incubate the plates for 24, 48, and 72 hours.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[20]

-

Carefully remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20]

-

Measure the absorbance at 570 nm using a microplate reader.[20]

3.4. Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[11][12][14]

Materials:

-

96-well plates

-

Commercially available LDH cytotoxicity assay kit (containing substrate mix and catalyst)

-

Microplate reader

Procedure:

-

Follow steps 1-3 of the MTT assay protocol.

-

After the treatment period, carefully collect a small aliquot of the culture supernatant from each well.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH reaction mixture to each well according to the manufacturer's instructions.

-

Incubate the plate at room temperature for the recommended time (usually 10-30 minutes), protected from light.

-

Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

3.5. Protocol 3: Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V.[22] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.[21]

Materials:

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with Suspensolide at concentrations around the determined IC50 value for 24 hours.

-

Harvest the cells (including floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

Data Analysis and Interpretation

4.1. Calculating Percentage of Cell Viability and Cytotoxicity

MTT Assay: Percentage of Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

LDH Assay: Percentage of Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

-

Spontaneous LDH Release: LDH released from untreated cells.

-

Maximum LDH Release: LDH released from cells treated with a lysis buffer (provided in the kit).

4.2. Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro.[23][24][25] It is a standard measure of a compound's potency.[23] The IC50 values for Suspensolide will be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). A lower IC50 value indicates greater potency.[24]

4.3. Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: IC50 Values of Suspensolide on Different Cell Lines after 48h Treatment

| Cell Line | IC50 (µM) |

| MCF-7 | Insert Value |

| HeLa | Insert Value |

| HepG2 | Insert Value |

| MRC-5 | Insert Value |

4.4. Interpreting the Results

The preliminary cytotoxicity screening of Suspensolide will yield valuable insights:

-

Dose- and Time-Dependent Effects: The data will reveal whether the cytotoxic effects of Suspensolide are dependent on the concentration and duration of exposure.

-

Potency: The IC50 values will provide a quantitative measure of Suspensolide's potency against the tested cell lines.

-

Selectivity: By comparing the IC50 values for the cancer cell lines to that of the normal cell line, the selectivity index (SI) can be calculated: SI = IC50 of Normal Cells / IC50 of Cancer Cells A higher SI value indicates greater selectivity towards cancer cells.

-

Mechanism of Cell Death: The apoptosis assay will provide preliminary evidence as to whether Susensolide induces programmed cell death.

Caption: A decision-making flowchart for interpreting the preliminary cytotoxicity data.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound methodology for the preliminary in vitro cytotoxicity screening of Suspensolide. By employing a multi-assay approach and a well-selected panel of cell lines, researchers can obtain a comprehensive initial assessment of this novel compound's cytotoxic potential and selectivity.

Positive results from this preliminary screen, such as potent and selective cytotoxicity against cancer cells, would provide a strong rationale for advancing Suspensolide to the next stage of preclinical development. Future studies could include:

-

Mechanism of Action Studies: Elucidating the specific molecular pathways through which Suspensolide induces cell death.

-

In Vivo Efficacy Studies: Evaluating the anti-tumor activity of Suspensolide in animal models.

-

Pharmacokinetic and Toxicological Studies: Assessing the absorption, distribution, metabolism, excretion, and safety profile of Suspensolide.

The systematic approach detailed in this guide will ensure that the initial evaluation of Suspensolide is both thorough and reliable, laying a solid foundation for its potential development as a novel therapeutic agent.

References

-

LDH-Glo™ Cytotoxicity Assay. Promega Corporation.

-

Analysis of Cell Viability by the Lactate Dehydrogenase Assay. (2018). Cold Spring Harbor Protocols.

-

LDH Assay Kit (Cytotoxicity). Abcam.

-

Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE.

-

LDH Cytotoxicity Assay Kit. Cell Signaling Technology.

-

What is the principle of LDH assay? (2023). AAT Bioquest.

-

Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022). Journal of Advanced Pharmaceutical Technology & Research.

-

What cell line should I choose for citotoxicity assays? (2023). ResearchGate.

-

Highlight report: Cell type selection for toxicity testing. (2018). ALTEX.

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

-

Apoptosis Assays. EMD Millipore.

-

The Importance of IC50 Determination. (2022). Visikol.

-

Cytotoxicity Assays. Thermo Fisher Scientific.

-

Apoptosis – what assay should I use? (2025). BMG LABTECH.

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2021). Cancers.

-

Cell Viability Assays. (2013). Assay Guidance Manual.

-

Apoptosis Assays. Promega Corporation.

-

Apoptosis Assays by Flow Cytometry. Agilent.

-

Which cell line to choose for cytotoxicity evaluation of nanomaterials? (2020). ResearchGate.

-

Cell Lines as In Vitro Models for Drug Screening and Toxicity Studies. (2007). Pharmaceutical Research.

-

Suspensolide. PubChem.

-

Creating and screening natural product libraries. (2020). Natural Product Reports.

-

MTT assay protocol. Abcam.

-

CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.

-

Can someone advise me how to interpret my results of cytotoxicity using MTT assay? (2014). ResearchGate.

-

Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. (2022). ResearchGate.

-

5 tips for choosing the right cell line for your experiment. Horizon Discovery.

-

How to comment after finding IC50 according to MTT results? (2021). ResearchGate.

-

Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). Molecules.

-

In Vitro Cytotoxicity Assays. LifeNet Health LifeSciences.

-

Anticancer and Immunomodulatory Effects of Polysaccharides. (2020). Current Medicinal Chemistry.

-

Partial Characterization, the Immune Modulation and Anticancer Activities of Sulfated Polysaccharides from Filamentous Microalgae Tribonema sp. (2019). Molecules.

-

Overview on Biological Activities and Molecular Characteristics of Sulfated Polysaccharides from Marine Green Algae in Recent Years. (2015). Marine Drugs.

-

Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup. (2022). Molecules.

-

Immunomodulatory, Antioxidant, Anticancer, and Pharmacokinetic Activity of Ulvan, a Seaweed-Derived Sulfated Polysaccharide: An Updated Comprehensive Review. (2023). Antioxidants.

-

Artificial Diets with Altered Levels of Sulfur Amino Acids Induce Anticancer Activity in Mice with Metastatic Colon Cancer, Ovarian Cancer and Renal Cell Carcinoma. (2022). Cancers.

-

Seaweed-Derived Sulfated Polysaccharides; The New Age Chemopreventives: A Comprehensive Review. (2022). Marine Drugs.

-

New Insight on In Vitro Biological Activities of Sulfated Polysaccharides from Ulvophyte Green Algae. (2022). Journal of Marine Science and Engineering.

-

Chemical Structures and Bioactivities of Sulfated Polysaccharides from Marine Algae. (2011). Marine Drugs.

-

Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulva conglobata Kjellman. (2022). ResearchGate.

-

Immunomodulatory Activity In Vitro and In Vivo of a Sulfated Polysaccharide with Novel Structure from the Green Alga Ulva conglobata Kjellman. (2022). Marine Drugs.

Sources

- 1. Suspensolide | C12H18O2 | CID 13988387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. journals.muhn.edu.cn [journals.muhn.edu.cn]

- 3. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxicity Assays | Thermo Fisher Scientific - BR [thermofisher.com]

- 6. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 7. researchgate.net [researchgate.net]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. clyte.tech [clyte.tech]

- 10. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.com]

- 11. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 13. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 15. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]

- 16. researchgate.net [researchgate.net]

- 17. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Apoptosis – NovoCyte Flow Cytometers | Agilent [agilent.com]

- 22. bmglabtech.com [bmglabtech.com]

- 23. clyte.tech [clyte.tech]

- 24. The Importance of IC50 Determination | Visikol [visikol.com]

- 25. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antimicrobial Activity Spectrum of (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin

A Comprehensive Analysis for Researchers and Drug Development Professionals

Introduction: Unveiling a Promising Antimicrobial from Talaromyces verruculosus

The escalating threat of antimicrobial resistance necessitates a continuous search for novel therapeutic agents. Fungi, particularly those from diverse ecological niches, have historically been a rich source of bioactive secondary metabolites with a wide array of pharmacological activities.[1] The genus Talaromyces is a well-documented producer of such compounds, including polyketides, alkaloids, and esters, many of which exhibit significant biological effects.[2] This guide focuses on a specific dihydroisocoumarin, (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin, a secondary metabolite isolated from Talaromyces verruculosus.[3] This fungus was identified in the rhizosphere soil of Stellera chamaejasme L., highlighting the potential of plant-associated microbes as a source for new drug leads.

Isocoumarins and their derivatives, such as dihydroisocoumarins, are a class of polyketides known for their diverse biological activities, including antimicrobial, cytotoxic, antimalarial, and anti-inflammatory properties.[1][4] The structural diversity within this class of compounds, often arising from varied substitution patterns on the basic isocoumarin skeleton, directly influences their therapeutic potential.[5] The subject of this guide, (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin, has demonstrated notable antibacterial and antifungal activities, positioning it as a compound of interest for further investigation in the development of new anti-infective agents.[3]

This technical guide provides a comprehensive overview of the antimicrobial activity spectrum of (-)-8-hydroxy-3-(4-hydroxypentyl)-3,4-dihydroisocoumarin, detailed methodologies for its evaluation, and an exploration of its potential mechanism of action. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore the therapeutic potential of this promising natural product.

Antimicrobial Activity Spectrum